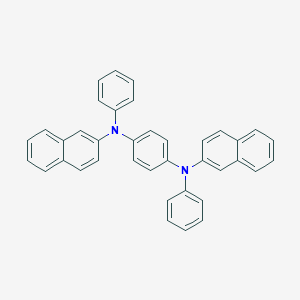

N,N'-Di(naphtalène-2-yl)-n,n'-diphénylbenzène-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

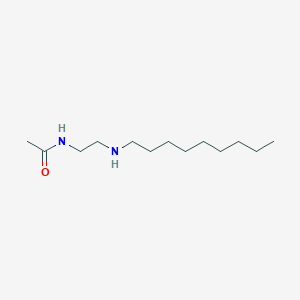

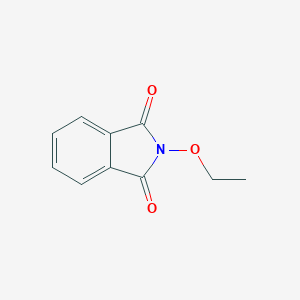

N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine is an organic compound known for its application in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes naphthalene and phenyl groups attached to a benzene-1,4-diamine core. It is widely studied for its electronic properties and its role as a hole-transport material in OLEDs.

Applications De Recherche Scientifique

N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine has several applications in scientific research:

Biology: Studied for its potential interactions with biological molecules, though its primary applications are in materials science.

Medicine: Limited direct applications, but its derivatives may be explored for pharmaceutical uses.

Mécanisme D'action

Target of Action

The primary target of N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine, also known as N,N’-Di(2-naphthyl)-N,N’-diphenyl-1,4-phenylenediamine, is in the field of optoelectronics . It is used as a blue fluorescent emissive material in organic light-emitting diodes (OLEDs) .

Mode of Action

This compound interacts with its targets by emitting blue fluorescence when excited . This is due to the presence of diverse aromatic groups at the C-2 position of the molecule . The fluorescence emission is a result of the energy transitions within the molecule .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it is primarily used in optoelectronic applications . Its fluorescence emission properties play a crucial role in the functioning of oled devices .

Pharmacokinetics

It has a melting point of 174 °c, a boiling point of 471 °c, and a density of 09788 (rough estimate) . These properties can influence its behavior in different environments and conditions.

Result of Action

The result of the compound’s action is the emission of blue fluorescence, which is utilized in the creation of efficient OLED devices . For instance, a device based on this compound exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine typically involves the reaction of naphthylamine and diphenylamine with benzene-1,4-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium, and solvents like toluene or dimethylformamide (DMF) are used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Comparaison Avec Des Composés Similaires

- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB)

- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine (α-NPD)

- N,N’-Bis(naphthalen-2-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine (β-NPB)

Comparison: N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine is unique due to its specific substitution pattern, which influences its electronic properties and stability. Compared to similar compounds, it offers a balance of high thermal stability and efficient hole-transport capabilities, making it a preferred choice in certain OLED applications .

Propriétés

IUPAC Name |

1-N,4-N-dinaphthalen-2-yl-1-N,4-N-diphenylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-3-15-33(16-4-1)39(37-21-19-29-11-7-9-13-31(29)27-37)35-23-25-36(26-24-35)40(34-17-5-2-6-18-34)38-22-20-30-12-8-10-14-32(30)28-38/h1-28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDYERLGSGAPKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the properties of the polyamides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine and how do their structures influence these properties?

A: The synthesized polyamides are amorphous and demonstrate good solubility in various organic solvents, making them suitable for solution-casting into flexible and strong films. [] This solubility is attributed to the bulky, non-planar structure imparted by the N,N'-di-2-naphthyl-N,N'-diphenyl-1,4-phenylenediamine segment. [] These polymers exhibit moderately high thermal stability, with glass transition temperatures ranging from 247-289 °C. [] Interestingly, the polyamide synthesized with 1,4-cyclohexanedicarboxylic acid shows stronger fluorescence emission compared to those synthesized with aromatic dicarboxylic acids. This particular polyamide also exhibits a notable solvent effect on its fluorescence profile. []

Q2: How do the polyimides derived from N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine perform in terms of thermal stability and electrochemical behavior?

A: The polyimides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine display high thermal stability, with glass-transition temperatures between 288-329 °C and resistance to significant decomposition below 500 °C. [] This enhanced thermal stability is attributed to the rigid imide groups and bulky aromatic structure within the polymer backbone. [] Electrochemically, these polyimides exhibit well-defined and reversible redox couples during both p- and n-doping processes, demonstrating their potential for applications requiring multi-electrochromic behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)

![1,4,8,11-Tetraazacyclotetradecane, 1,1'-[1,4-phenylenebis(Methylene)]bis[4,8,11-tris[(4-Methylphenyl)sulfon yl]-](/img/structure/B173105.png)

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)